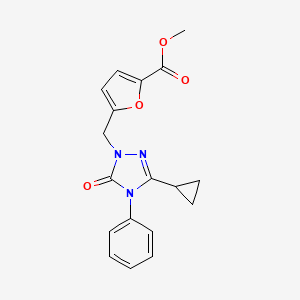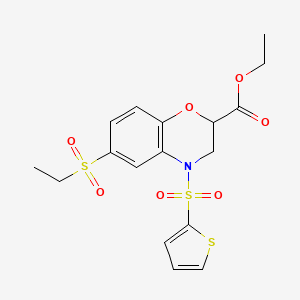![molecular formula C22H25N3O3S2 B2425185 N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1223985-67-8](/img/structure/B2425185.png)
N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N3O3S2 and its molecular weight is 443.58. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Carcinogenicity Evaluation
A study conducted by Ashby et al. (1978) evaluated the potential carcinogenicity of thiophene analogs of known carcinogens, including compounds similar to N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide. The compounds were synthesized and assessed in vitro using Ames's Salmonella reverse-mutation assay and Styles's cell-transformation assay. The results indicated potential carcinogenicity; however, the compounds' overall chemical and biological behavior raised doubts about their capacity to cause tumors in vivo. The study highlights the importance of in vitro predictions of potential carcinogenicity for structurally new compounds and the evaluation of one of the thiophene derivatives for carcinogenicity in mice Ashby et al., 1978.
Pharmacology and Toxicology of Related Compounds
The pharmacology and toxicology of compounds similar to N-(2,5-dimethoxyphenyl)-2-((3-(thiophen-2-yl)-1,4-diazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide have been a subject of various studies. Kennedy (2001) reviewed the biological consequences of exposure to compounds like acetamide and formamide, including their mono and dimethyl derivatives. The study provided insights into the toxicological aspects and the commercial importance of these chemicals. The toxicological profile, including environmental aspects, was elaborately discussed Kennedy, 2001.
Analysis of Novel Psychoactive Substances
Sharma et al. (2018) conducted a detailed review on the chemistry and pharmacology of non-fentanyl novel synthetic opioid receptor agonists, including N-substituted benzamides and acetamides. The study tracked the emergence of these substances as drugs of abuse using various sources like peer-reviewed literature and early warning systems. The review provided insights into the most significant compounds of this class in terms of their impact on drug markets and prevalence, highlighting the importance of international early warning systems in tracking emerging psychoactive substances and the need for pre-emptive research to ensure early detection in toxicological samples Sharma et al., 2018.
Importance of Heterocyclic Compounds in Drug Design
Ostrowski (2022) emphasized the significance of five-membered heterocycles, including furan and thiophene, in drug design as structural units of bioactive molecules. The study highlighted the importance of heteroaryl substituents in medicinal chemistry, specifically in nucleobases, nucleosides, and their analogues. The review discussed various classes of compounds, illustrating the search for compounds with optimized antiviral, antitumor, antimycobacterial, or antiparkinsonian action Ostrowski, 2022.
properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[(2-thiophen-2-yl-1,4-diazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O3S2/c1-27-15-8-9-17(28-2)16(13-15)23-19(26)14-30-21-20(18-7-6-12-29-18)24-22(25-21)10-4-3-5-11-22/h6-9,12-13H,3-5,10-11,14H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKNOIKJBZWLBDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3(CCCCC3)N=C2C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(2-methoxyphenyl)-2-(2-methyl-4-oxo-7-(p-tolyl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2425106.png)
![N-[2-[4-(1H-Indol-3-yl)piperidin-1-yl]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2425111.png)

![N-[2-(2-fluorophenoxy)pyrimidin-5-yl]-2-phenylacetamide](/img/structure/B2425115.png)

![5-[(4-ethylbenzyl)sulfanyl]imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2425118.png)

![N-(3-(1H-imidazol-1-yl)propyl)-2,3-dimethoxy-N-(6-methoxybenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2425121.png)



